Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Formation
The hydrochloride salt form of 3-(1-methylpyrazol-4-yl)benzaldehyde confers significantly improved aqueous solubility and handling properties relative to its free base analog (CAS 179055-93-7). While direct quantitative solubility data for this specific compound is not publicly available, the general class of benzaldehyde hydrochlorides demonstrates substantially enhanced water solubility compared to the corresponding free bases . For context, benzaldehyde itself has a water solubility of approximately 6 g/L at 25°C [1]. The protonation of the weakly basic pyrazole nitrogen by HCl increases the compound's ionic character, facilitating dissolution in aqueous and polar reaction media. This property is critical for reactions requiring homogeneous aqueous conditions, such as certain bioconjugation or metal-catalyzed cross-couplings in mixed solvent systems .
| Evidence Dimension | Aqueous Solubility and Physical Form |
|---|---|
| Target Compound Data | Hydrochloride salt; powder form; enhanced water solubility (inferred from class behavior) |
| Comparator Or Baseline | Free base (CAS 179055-93-7); typically solid or liquid; lower water solubility |
| Quantified Difference | Not quantitatively determined for this specific compound; class-level inference of increased solubility |
| Conditions | General class property of aromatic aldehyde hydrochlorides |
Why This Matters
Improved aqueous solubility facilitates homogeneous reaction conditions and simplifies downstream purification steps, reducing variability in synthetic workflows.
- [1] Sinoshiny. (2025). What is the solubility of benzaldehyde in water? Retrieved from https://www.sinoshiny.com/blog/what-is-the-solubility-of-benzaldehyde-in-water/ View Source
